Histone H3 Trimethyl Lys9 Peptide
Description
Contextualizing Histone Post-Translational Modifications (PTMs) in Chromatin Biology
Eukaryotic DNA is wrapped around an octamer of histone proteins (H2A, H2B, H3, and H4), forming the fundamental unit of chromatin, the nucleosome. portlandpress.com The N-terminal tails of these histones extend from the nucleosome core and are subject to a wide variety of post-translational modifications (PTMs), including acetylation, methylation, phosphorylation, and ubiquitination. creative-proteomics.comnih.govfrontiersin.org These modifications, often referred to as the "histone code," create a complex regulatory language that influences chromatin structure and function. portlandpress.comcreative-proteomics.com
Enzymes known as "writers" add these modifications, while "erasers" remove them, and "readers" are proteins that recognize and bind to specific PTMs, thereby mediating downstream biological effects. portlandpress.comcreative-proteomics.com This dynamic interplay of PTMs governs the accessibility of DNA to the transcriptional machinery, effectively turning genes on or off. creative-proteomics.com The modifications can alter the electrostatic charge of histones, affecting how tightly DNA is wound, or they can serve as docking sites for various regulatory proteins. portlandpress.com
Significance of Lysine (B10760008) Methylation as a Core Epigenetic Mark
Histone methylation, the addition of methyl groups to lysine and arginine residues, is a particularly important PTM. creative-proteomics.com Unlike acetylation, which generally correlates with gene activation, lysine methylation can be associated with either transcriptional activation or repression, depending on the specific lysine residue that is modified and the degree of methylation (mono-, di-, or tri-methylation). youtube.comyoutube.com For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is a well-established mark of active gene promoters, whereas trimethylation at lysine 27 (H3K27me3) and lysine 9 (H3K9me3) are hallmarks of gene repression. youtube.comnih.govyoutube.com
The stability of histone lysine methylation, with a half-life ranging from hours to days, distinguishes it as a more stable epigenetic mark compared to the more transient nature of acetylation and phosphorylation. nih.gov This stability is crucial for maintaining cellular identity through successive cell divisions. nih.gov A variety of histone lysine methyltransferases are responsible for establishing these marks, and their dysregulation can have profound consequences for cellular function. nih.govillinois.edu
Overview of Histone H3 Lysine 9 Trimethylation (H3K9me3) in Gene Silencing and Chromatin Organization
Histone H3 lysine 9 trimethylation (H3K9me3) is a highly conserved histone modification predominantly associated with the formation of heterochromatin, a tightly condensed and transcriptionally silent state of chromatin. nih.govwikipedia.org This repressive mark is established by a specific class of histone methyltransferases (HMTs), most notably SUV39H1, SUV39H2, and SETDB1. nih.govpatsnap.com
The presence of H3K9me3 serves as a binding site for Heterochromatin Protein 1 (HP1), a key "reader" protein. nih.govyoutube.com The binding of HP1 to H3K9me3 is a critical step in the formation and maintenance of heterochromatin. youtube.com HP1 can recruit other proteins, including the HMTs that deposit the H3K9me3 mark, leading to the spreading of the heterochromatic state along the chromosome. youtube.com
Functionally, H3K9me3 plays a vital role in silencing repetitive DNA elements, thereby maintaining genome stability. nih.gov It is also instrumental in the long-term silencing of specific genes, contributing to the establishment and maintenance of cell identity. nih.govnih.gov During development, the patterns of H3K9me3 are dynamically regulated, playing a crucial role in lineage commitment and restricting developmental potential. nih.govnih.gov For example, H3K9me3 is essential for repressing lineage-inappropriate genes, ensuring that cells differentiate along the correct path. nih.govnih.gov The removal of H3K9me3 is catalyzed by histone demethylases from the JmjC-domain family. nih.govbiologists.com
Properties
Molecular Weight |
1601 |
|---|---|
Synonyms |
H3K9me3 Peptide |
Origin of Product |
United States |
Functional Roles of H3k9me3 in Chromatin Organization and Gene Regulation
Establishment and Maintenance of Heterochromatin
The presence of H3K9me3 is a defining feature of heterochromatin, and it is instrumental in both its formation and its stable propagation through cell divisions. This modification acts as a binding site for various "reader" proteins that mediate the downstream effects of silencing.
Constitutive Heterochromatin Formation (Centromeric, Pericentromeric, Telomeric)
Constitutive heterochromatin is characterized by its constant, condensed state throughout the cell cycle and across different cell types. It is predominantly found in gene-poor regions of the genome, such as centromeres, pericentromeres, and telomeres, which are rich in repetitive DNA sequences. biologists.com The H3K9me3 mark is highly enriched in these regions and is essential for their structural integrity and function. nih.govnih.gov
At centromeres and pericentromeric regions, H3K9me3 contributes to the proper segregation of chromosomes during cell division by providing a stable platform for the assembly of the kinetochore. nih.gov The trimethylation of H3K9 is also crucial for the silencing of satellite repeats within these regions, preventing their transcription and potential recombination, which could lead to genomic instability. researchgate.net Similarly, at telomeres, H3K9me3 helps to maintain the integrity of chromosome ends and prevent their degradation or fusion with other chromosomes. semanticscholar.orgoup.com The histone variant H3.3 has been shown to be an important substrate for H3K9 trimethylation at telomeres, highlighting a specific mechanism for heterochromatin assembly in this region. oup.com
The establishment of H3K9me3 in these constitutive heterochromatin domains is mediated by histone methyltransferases such as SUV39H1 and SUV39H2. researchgate.net These enzymes are recruited to these regions, where they deposit the H3K9me3 mark. This mark is then recognized by Heterochromatin Protein 1 (HP1), which binds to H3K9me3 and promotes chromatin compaction and the further spreading of the heterochromatic state. uni-heidelberg.de
| Genomic Region | Primary Function in Relation to H3K9me3 | Key Research Findings |
| Centromeres & Pericentromeres | Chromosome segregation, silencing of satellite repeats. | H3K9me3 provides a stable platform for kinetochore assembly and prevents genomic instability by silencing repetitive elements. nih.govresearchgate.net |
| Telomeres | Maintaining chromosome end integrity, preventing degradation and fusion. | H3K9me3 is crucial for telomeric heterochromatin formation, and the histone variant H3.3 is a key substrate for this modification. semanticscholar.orgoup.com |
Facultative Heterochromatin and Cell Identity
In contrast to the static nature of constitutive heterochromatin, facultative heterochromatin is dynamic and varies between different cell types and developmental stages. biologists.com It is involved in the cell-specific silencing of genes, playing a pivotal role in the establishment and maintenance of cell identity. nih.govnih.gov The H3K9me3 mark is a key player in this process, where it is deposited at specific gene loci in a tissue-specific manner to suppress their expression. biologists.comnih.gov
During development, as cells differentiate and commit to a specific lineage, genes that are not required for that particular cell type are often silenced through the establishment of facultative heterochromatin. H3K9me3 is instrumental in this silencing, ensuring that "lineage-inappropriate" genes are turned off, thus reinforcing the chosen cell fate. nih.govnih.gov For example, during the differentiation of T helper cells, the master regulator for the opposing lineage is silenced by H3K9me3. nih.gov
The deposition of H3K9me3 in facultative heterochromatin is a highly regulated process. The histone methyltransferase SETDB1 is one of the key enzymes responsible for marking these lineage-specific genes for silencing. nih.gov The dynamic nature of facultative heterochromatin allows for plasticity during development, but once a cell is terminally differentiated, these H3K9me3 marks contribute to the stable maintenance of its identity. nih.gov
| Cell Process | Role of H3K9me3 | Key Research Findings |
| Cell Differentiation | Silencing of lineage-inappropriate genes to establish and maintain cell identity. | H3K9me3 is deposited at specific gene loci in a tissue-specific manner, reinforcing cell fate decisions. nih.govnih.gov |
| Development | Dynamic regulation of gene expression programs. | The establishment and removal of H3K9me3 at specific genes are crucial for proper developmental progression. nih.govresearchgate.net |
Dynamics of Heterochromatin Spreading and Inheritance
Once established, H3K9me3-marked heterochromatin can spread along the chromatin fiber, silencing adjacent genes. This process of spreading is thought to occur through a "read-write" mechanism. uni-heidelberg.deresearchgate.net The "reader" protein, HP1, binds to an existing H3K9me3 mark and recruits a "writer" enzyme, a histone methyltransferase like SUV39H1, which then trimethylates the H3K9 residue on a neighboring nucleosome. uni-heidelberg.de This cycle can be repeated, leading to the propagation of the heterochromatic state over a considerable distance.
The spreading of heterochromatin is not unchecked; it is halted by boundary elements that act as barriers to prevent the encroachment of silencing into active gene regions. embopress.org The precise mechanisms that define these boundaries are still under investigation but are crucial for maintaining the correct patterns of gene expression.
A remarkable feature of H3K9me3-mediated heterochromatin is its ability to be inherited through cell division. researchgate.netnih.gov During DNA replication, the parental histones with their modifications are distributed between the two daughter strands. These parental H3K9me3 marks serve as a template for the modification of newly synthesized histones, ensuring that the heterochromatic state is faithfully propagated to the daughter cells. nih.gov This epigenetic inheritance is fundamental for the long-term maintenance of cell identity and the stable silencing of genomic regions like transposable elements. researchgate.net
Transcriptional Repression Mechanisms
The primary consequence of H3K9me3 deposition is the repression of transcription. nih.govtaylorandfrancis.com This silencing is achieved through several mechanisms that ultimately prevent the transcriptional machinery from accessing the DNA. The compacted nature of H3K9me3-marked heterochromatin physically impedes the binding of transcription factors and RNA polymerase. nih.gov Furthermore, the proteins that bind to H3K9me3, such as HP1, can recruit other corepressor complexes that further contribute to the silent state. researchgate.net
Silencing of Transposable Elements and Repetitive DNA
A significant portion of eukaryotic genomes is composed of transposable elements (TEs) and other repetitive DNA sequences. nih.gov The uncontrolled activity of these elements can lead to mutations and genomic instability. Consequently, cells have evolved robust mechanisms to keep them silenced, and H3K9me3 plays a central role in this defense. nih.govresearchgate.net
The H3K9me3 mark is heavily enriched at TEs and other repetitive elements, leading to their transcriptional repression. nih.govresearchgate.net This silencing is crucial for maintaining the integrity of the genome. In many organisms, the silencing of TEs is initiated by small RNA pathways that guide histone methyltransferases to the target loci, leading to the deposition of H3K9me3. nih.gov Once established, this mark ensures the long-term silencing of these potentially harmful genomic parasites. nih.govbiorxiv.org Studies have shown that a loss of H3K9me3 can lead to the reactivation of TEs, highlighting the importance of this modification in genome defense. researchgate.net
Repression of Lineage-Inappropriate Genes
As discussed in the context of facultative heterochromatin, H3K9me3 is a key regulator of cell identity through the repression of genes that are not appropriate for a given cell lineage. nih.govnih.gov During differentiation, the expression of master regulatory genes that specify alternative cell fates is often suppressed by the deposition of H3K9me3 at their promoters and regulatory regions. nih.govresearchgate.net
Interplay with DNA Methylation
The relationship between histone H3 lysine (B10760008) 9 trimethylation (H3K9me3) and DNA methylation is a cornerstone of heterochromatin formation and stable gene silencing. In many organisms, a unidirectional pathway exists where H3K9me3 directs DNA methylation. nih.gov In Neurospora crassa, the H3K9 methyltransferase DIM-5 establishes the H3K9me3 mark, which is then recognized by Heterochromatin Protein 1 (HP1). nih.gov HP1, in turn, recruits the DNA methyltransferase DIM-2 to the same locus, leading to cytosine methylation. nih.govnih.gov
In mammalian cells, this interplay is more complex, but a strong positive correlation between H3K9me3 and DNA methylation is well-established, particularly in the context of silencing retrotransposons and forming constitutive heterochromatin. cancerbiomed.orgembopress.org The process often involves adaptor proteins that link the two marks. For instance, UHRF1, a protein essential for the maintenance of DNA methylation, contains a tandem Tudor domain that can recognize H3K9me3, facilitating the recruitment of DNMT1 to replicate heterochromatin. embopress.org Similarly, the recruitment of the H3K9 methyltransferase SETDB1 by KRAB zinc-finger proteins can lead to the establishment of H3K9me3, which is then followed by DNA methylation. nih.gov This synergistic relationship ensures the robust and heritable silencing of specific genomic regions.
| Factor | Role in H3K9me3-DNA Methylation Interplay | Organism/System |
| DIM-5 | H3K9 methyltransferase that establishes the initial H3K9me3 mark. | Neurospora crassa |
| HP1 | Recognizes H3K9me3 and recruits DNA methyltransferase DIM-2. | Neurospora crassa |
| DIM-2 | DNA methyltransferase that methylates DNA at H3K9me3-marked loci. | Neurospora crassa |
| UHRF1 | Recognizes H3K9me3 and facilitates the recruitment of DNMT1 for DNA methylation maintenance. | Mammalian cells |
| SETDB1 | H3K9 methyltransferase that can initiate H3K9me3 deposition, leading to subsequent DNA methylation. | Mammalian cells |
| DNMT1 | Maintenance DNA methyltransferase recruited to H3K9me3-marked regions. | Mammalian cells |
Roles in Nuclear Processes Beyond Transcription
H3K9me3 plays a critical and dynamic role in the cellular response to DNA damage, particularly double-strand breaks (DSBs). Following a DSB, there is a rapid and localized increase in H3K9me3 at the break site, a process mediated by the recruitment of H3K9 methyltransferases like SUV39H1. mdpi.comaacrjournals.orgnih.gov This transient formation of repressive chromatin is crucial for the activation of the ATM kinase, a key signaling molecule in the DNA damage response. nih.gov
The elevated H3K9me3 acts as a platform for the recruitment of DNA repair factors. aacrjournals.org The histone acetyltransferase TIP60, for example, recognizes and binds to H3K9me3 through its chromodomain. mdpi.comfrontiersin.org This interaction stimulates TIP60's acetyltransferase activity, leading to the acetylation of ATM and subsequent downstream signaling for homologous recombination (HR) repair. mdpi.com Thus, H3K9me3 is instrumental in promoting HR-mediated repair while potentially suppressing non-homologous end joining (NHEJ). frontiersin.org The proper regulation of H3K9me3 levels at DNA damage sites is critical; globally elevated H3K9me3, as seen in some cancers, can disrupt the localized spike needed for efficient repair factor recruitment and impair HDR. aacrjournals.org
| DNA Repair Factor | Interaction with H3K9me3 | Functional Outcome |
| SUV39H1/2 | Recruited to DSBs to increase local H3K9 methylation. mdpi.comfrontiersin.org | Promotes HR repair. frontiersin.org |
| TIP60 | Recognizes and binds H3K9me3 at DSB sites via its chromodomain. mdpi.comfrontiersin.org | Stimulates its acetyltransferase activity, leading to ATM activation and HR repair. mdpi.com |
| 53BP1 | Its function in NHEJ is influenced by the epigenetic landscape, including H3K9me3. nih.gov | H3K9me3 is an important epigenetic marker for 53BP1-dependent DNA repair. nih.gov |
| KDM4B | A histone lysine demethylase that can be inhibited by oncometabolites, leading to globally elevated H3K9me3. aacrjournals.org | Inhibition disrupts the localized H3K9me3 increase at DSBs, impairing HDR. aacrjournals.org |
H3K9me3 is a key determinant of chromosome architecture and plays an unexpected role in regulating chromosome compaction during mitosis. While repressive chromatin machinery is generally associated with chromosome condensation, studies have shown that cells lacking H3K9me3 exhibit unusually small and compact mitotic chromosomes. nih.govbiorxiv.orgimperial.ac.uk This hypercompaction is linked to increased levels of other histone modifications, such as H3S10 phosphorylation and H3K27me3. nih.govbiorxiv.orgimperial.ac.uk
The enzymes responsible for H3K9 methylation, including Suv39h1 and Suv39h2, are retained on chromosomes throughout mitosis. nih.govimperial.ac.uk The presence of H3K9me3 is essential for the proper retention of certain "bookmarking" factors, such as the transcription factor Esrrb, on mitotic chromosomes. nih.govbiorxiv.org This ensures the faithful transmission of epigenetic memory and transcriptional potential through cell division. Therefore, H3K9me3-mediated heterochromatin domains are crucial for maintaining chromosome architecture and preserving epigenetic information during mitosis. nih.govrawdatalibrary.net
H3K9me3 is intricately involved in the regulation of non-coding RNA (ncRNA) expression and, conversely, ncRNAs can guide the deposition of H3K9me3. Long non-coding RNAs (lncRNAs), a diverse class of regulatory transcripts, can act as scaffolds or guides for chromatin-modifying complexes. nih.govnih.gov For example, the lncRNA H19 has been shown to interact with the protein MBD1, which in turn recruits H3K9 methyltransferases like SETDB1 and SUV39H1 to specific gene networks, leading to their repression. nih.gov In another instance, the lncRNA MALAT1 can recruit the histone methyltransferase Suv3-9 to the promoter of the myogenic factor MyoD, resulting in H3K9me3 deposition and silencing. frontiersin.org
Furthermore, recent genome-wide studies have identified that actively transcribed lincRNA-producing loci can have higher levels of H3K9me3 compared to active mRNA-producing loci, suggesting a distinct regulatory environment. portlandpress.com The interplay is also evident with smaller ncRNAs, such as PIWI-interacting RNAs (piRNAs), which are crucial for silencing transposable elements, often through mechanisms involving the establishment of H3K9me3.
H3K9me3 in Developmental Epigenetics
H3K9me3 plays a pivotal role in orchestrating gene expression programs during embryonic development and cell differentiation. The landscape of H3K9me3 undergoes extensive reprogramming following fertilization. nih.gov While largely erased to establish totipotency in the zygote, it is progressively re-established in somatic tissues, which is essential for normal developmental progression. biologists.com
During early embryonic development in mice, H3K9me3 is initially found at long terminal repeats (LTRs) and a few protein-coding genes. nih.gov As development proceeds past the implantation stage, H3K9me3 is deposited at lineage-inappropriate genes, effectively silencing them to ensure proper cell fate commitment. nih.govbiologists.com For instance, in a specific cell type, genes characteristic of an alternative cell fate will be marked by H3K9me3, thus suppressing their expression. biologists.com This repressive mark acts as a barrier to cell fate changes and must be overcome during induced pluripotency, where large H3K9me3-enriched domains block the binding of pluripotency factors. nih.gov As cells differentiate, there is a general increase in heterochromatin, with H3K9me3 contributing to the stable silencing of genes not required for the specific cell lineage. ijbs.com
| Developmental Stage | Role of H3K9me3 | Key Findings |
| Pre-implantation Embryo | Dynamic reprogramming and silencing of specific elements. | H3K9me3 is present at LTRs and some genes in oocytes and zygotes, lost at the two-cell stage, and then re-established. nih.govbiologists.com |
| Post-implantation Embryo | Establishment of lineage-specific gene silencing. | H3K9me3 marks and silences lineage-inappropriate genes to enforce cell fate decisions. nih.govbiologists.com |
| Cell Differentiation | Stable silencing of pluripotency and non-lineage genes. | Contributes to the formation of stable heterochromatin, restricting developmental potential. biologists.comijbs.com |
| Induced Pluripotency | Acts as a barrier to reprogramming. | H3K9me3 domains must be removed to allow the binding of pluripotency factors and re-establish a pluripotent state. nih.gov |
Germline Development and Gametogenesis
The trimethylation of histone H3 at lysine 9 (H3K9me3) is a critical epigenetic modification that plays a fundamental role in the development of germ cells and the process of gametogenesis. Its functions are diverse, ranging from the silencing of transposable elements to the regulation of gene expression programs essential for the proper formation of gametes.
In mammalian germline development, H3K9me3 is instrumental in safeguarding the genome against the activity of transposons. DNA methylation is a primary mechanism for silencing these mobile genetic elements, but this mark is largely erased in primordial germ cells (PGCs). During this period of demethylation, H3K9me3 modification is enriched in repeat regions, suggesting it plays a major role in suppressing transposon expression before the onset of de novo DNA methylation. nih.gov The histone methyltransferase SETDB1 is essential in this process; its depletion in PGCs leads to the derepression of numerous endogenous retroviruses (ERVs), including intracisternal A particle (IAP), ETn, and ERVK10C elements. kcl.ac.uk This highlights the role of SETDB1 as a crucial guardian against proviral expression in the germline prior to the establishment of DNA methylation. kcl.ac.uk Furthermore, a deficiency in Setdb1 is associated with a reduction in the number of male PGCs and postnatal hypogonadism in both sexes, underscoring its importance for germline development. kcl.ac.uknih.gov
During mouse spermatogenesis, the distribution of H3K9me3 undergoes dynamic changes. While H3K9me3 domains in gene promoters gradually increase from the undifferentiated spermatogonia stage to round spermatids, they sharply decrease in mature sperm. nih.gov This suggests distinct regulatory mechanisms for H3K9me3 in gene promoters versus repetitive elements throughout spermatogenesis. nih.gov In the transition to meiosis, H3K9me2 is converted to H3K9me3, a switch that is essential for proper gametogenesis. researchgate.net In male germ cells, H3K9me2/1 signals are actively removed at the pachytene stage of meiosis, a feature not observed in female meiosis. embopress.org This removal is mediated by the demethylase JHDM2A, which is specifically expressed in male germ cells at this stage. embopress.org
In Drosophila, H3K9me3-based gene silencing is crucial for securing female germ cell fate by repressing genes that are inappropriate for the lineage, such as the male germline gene phf7. researchgate.net This demonstrates a conserved strategy of using H3K9me3 to maintain cell identity during germline development. researchgate.net
The significance of H3K9me3 extends to the protection of the germline from environmental stressors. For instance, pubertal exposure of mice to certain fungicides has been shown to alter H3K9me3 levels in sperm, indicating that this epigenetic mark can be influenced by environmental factors. oup.com
Epigenetic Inheritance of H3K9me3 Domains
The inheritance of H3K9me3 domains is a cornerstone of epigenetic memory, allowing for the transmission of chromatin states through cell divisions and, in some cases, across generations. This process is crucial for maintaining genome stability and the stable repression of specific genes. nih.gov
A key mechanism underlying the inheritance of H3K9me3 is the "read-write" model. researchgate.net During DNA replication, parental histones with pre-existing H3K9me3 are distributed to the daughter strands. These modified histones then recruit histone methyltransferases, such as Clr4 in fission yeast (a homolog of mammalian Suv39h), which recognize the H3K9me3 mark via their chromodomain. nih.govresearchgate.net This binding event stimulates the catalytic activity of the enzyme, leading to the deposition of the same modification on newly incorporated, neighboring nucleosomes. nih.govresearchgate.net This cycle of reading the parental mark and writing it on new histones ensures the faithful propagation of the heterochromatic state.
Studies have shown that a critical density of H3K9me3 is required for the effective spreading and epigenetic inheritance of heterochromatin. nih.govpnas.org This threshold is necessary for the stable association of the histone methyltransferase with chromatin, enabling the propagation of the silent state. nih.gov
The inheritance of H3K9me3 is not always absolute and is subject to regulatory mechanisms that can prevent its unauthorized transmission. In fission yeast, the putative histone demethylase Epe1 actively erases H3K9 methylation. ed.ac.uk Inactivation of Epe1 allows for the stable mitotic and meiotic inheritance of H3K9me3-marked silent chromatin, even after the initial trigger for its establishment is removed. ed.ac.uk This indicates that the transmission of H3K9me3 is normally counteracted by active removal processes. ed.ac.uk
Transgenerational epigenetic inheritance involving H3K9me3 has been observed in various organisms. In Drosophila, H3K9me3 is transmitted from the maternal germline to the next generation. embopress.orgnih.gov This maternally inherited H3K9me3 is essential for the organization of constitutive heterochromatin in early embryos, and its absence leads to mitotic defects and embryonic lethality. embopress.orgnih.gov
Mechanistic Insights into H3k9me3 Dysregulation in Preclinical Models
H3K9me3 Aberrations in Cancer Models
The dysregulation of histone H3 lysine (B10760008) 9 trimethylation (H3K9me3), a key epigenetic mark associated with transcriptional repression and heterochromatin formation, is a frequent observation in various cancer models. These aberrations play a crucial role in tumorigenesis by altering gene expression landscapes and promoting genomic instability.
Altered H3K9me3 Writer/Eraser Expression in Cancer Cell Lines
Preclinical studies have extensively documented the altered expression of enzymes that write (methyltransferases) and erase (demethylases) the H3K9me3 mark in a multitude of cancer cell lines. This imbalance is a key driver of the aberrant H3K9me3 landscape in cancer.
H3K9 Methyltransferases (Writers):
Overexpression of H3K9 methyltransferases is a common feature in many cancer models. For instance, the histone methyltransferase G9a has been identified as a potential therapeutic target in several cancers, and its inhibition is being explored for lung cancer treatment. nih.gov In breast cancer cell lines, including MCF7 and T47D, the histone methyltransferase SUV39H1 is often overexpressed. nih.govnih.gov Similarly, SUV39H2 and SETDB1 have also been found to be upregulated in various breast cancer cell lines. researchgate.net The knockdown of SUV39H1 in mantle cell lymphoma xenografts has been shown to increase tumor growth, highlighting its complex, context-dependent role. researchgate.net In T-acute lymphoblastic leukemia (T-ALL) cell lines, the chemokine CXCL12 can induce an upregulation of H3K9me3 peaks across the genome. csic.es
H3K9 Demethylases (Erasers):
Conversely, the expression of H3K9 demethylases can also be dysregulated in cancer. In breast cancer, the demethylases KDM4A/JMJD2A, KDM4B/JMJD2B, and KDM4C/JMJD2C are frequently overexpressed. nih.gov The demethylase KDM3A/JMJD1A also shows progressively increased levels during the transformation of breast cancer cells. researchgate.net In small cell lung cancer (SCLC), the Jumonji KDM4 inhibitor SD70 has been shown to downregulate the protein levels of INSM1, ASCL1, and NEUROD1, key lineage transcription factors. nih.gov Furthermore, inhibition of Jumonji demethylase activity in SCLC has been found to decrease the expression of neuroendocrine markers. nih.gov
| Enzyme Family | Enzyme | Cancer Model(s) | Observed Alteration | Reference(s) |
| Writers | G9a | Lung Cancer | Therapeutic Target | nih.gov |
| SUV39H1 | Breast Cancer (MCF7, T47D), Mantle Cell Lymphoma | Overexpression, Role in Tumor Growth | nih.govnih.govresearchgate.net | |
| SUV39H2 | Breast Cancer | Upregulation | researchgate.net | |
| SETDB1 | Breast Cancer, Mantle Cell Lymphoma | Upregulation, Role in G1/S Arrest | researchgate.netresearchgate.net | |
| Erasers | KDM3A/JMJD1A | Breast Cancer | Increased Expression | researchgate.net |
| KDM4A/B/C | Breast Cancer | Overexpression | nih.gov | |
| Jumonji KDM4 | Small Cell Lung Cancer | Inhibition leads to decreased NE markers | nih.gov |
Impact on Oncogene/Tumor Suppressor Gene Expression in Model Systems
The altered expression of H3K9me3 writers and erasers directly impacts the expression of critical genes involved in cancer development, including oncogenes and tumor suppressor genes.
Elevated levels of H3K9me3 are frequently associated with the silencing of tumor suppressor genes, thereby promoting cancer progression. patsnap.com In breast cancer models, inhibition of the overexpressed SUV39H1 has been shown to restore the expression of the tumor suppressor E-cadherin by reducing H3K9me3 at its promoter region. nih.gov Similarly, in gastric cancer cell lines, hypermethylation of the promoters of the tumor suppressor genes p16 and MLH1 is associated with increased H3K9 methylation and gene silencing. windows.net The re-expression of these genes can be induced by treatment with a DNA methyltransferase inhibitor, which leads to a decrease in methyl-H3K9 levels. windows.net
Conversely, a decrease in H3K9me3 levels can lead to the aberrant activation of oncogenes. In breast cancer, a low level of H3K9me3 has been associated with the overexpression of oncogenes. nih.gov In mantle cell lymphoma, a global reduction in H3K9me3 was linked to the differential expression of key cancer signatures, including those related to embryonic and hematopoietic stem cell function and B-cell differentiation. researchgate.net
| Gene | Gene Type | Cancer Model | H3K9me3 Status | Consequence | Reference(s) |
| E-cadherin | Tumor Suppressor | Breast Cancer | Increased at promoter | Silencing | nih.gov |
| p16 | Tumor Suppressor | Gastric Cancer | Increased at promoter | Silencing | windows.net |
| MLH1 | Tumor Suppressor | Gastric Cancer | Increased at promoter | Silencing | windows.net |
| Various Oncogenes | Oncogene | Breast Cancer | Decreased | Overexpression | nih.gov |
Role in Chromosomal Instability in Preclinical Studies
H3K9me3 plays a critical role in maintaining genomic stability, primarily through the regulation of heterochromatin at pericentromeric regions. nih.gov Dysregulation of H3K9me3 in preclinical cancer models has been linked to increased chromosomal instability, a hallmark of cancer. clinicallab.commskcc.org
Studies have shown that the tumor suppressor gene KLLN is involved in maintaining pericentric H3K9me3. nih.gov In breast cancer cells, the loss of KLLN function leads to a dysregulation of this critical epigenetic mark, resulting in an increase in micronuclei formation and numerical chromosomal aberrations. nih.gov This suggests a direct mechanistic link between the loss of a tumor suppressor, altered H3K9me3 levels, and the promotion of genomic instability. nih.gov
Furthermore, research has uncovered a broader connection between chromosomal instability and epigenetic alterations. clinicallab.commskcc.org The formation of micronuclei, a consequence of chromosomal instability, has been shown to disrupt the organization of chromatin, leading to ongoing epigenetic dysregulation. clinicallab.commskcc.org This creates a feedback loop where chromosomal instability can drive further epigenetic changes, contributing to tumor evolution and heterogeneity.
H3K9me3 in Neurological Disorder Models (e.g., Huntington's Disease models)
In preclinical models of Huntington's disease, a neurodegenerative disorder, aberrant H3K9me3 levels have been identified as a significant pathological feature. patsnap.com Studies have demonstrated that excessive gene silencing due to abnormal H3K9me3 contributes to neuronal dysfunction and degeneration. patsnap.com This has led to the exploration of H3K9me3 inhibitors as a potential therapeutic strategy for such neurodegenerative conditions. patsnap.com
H3K9me3 in Other Disease Models (e.g., inflammatory, metabolic, developmental syndromes)
The dysregulation of H3K9me3 is not limited to cancer and neurological disorders but is also implicated in a range of other diseases in preclinical models.
Inflammatory Disease Models:
In models of rheumatoid arthritis, an autoimmune and inflammatory disease, epigenetic modifications, including histone methylation, play a role in the pathogenesis. frontiersin.org Comprehensive epigenomic profiling of fibroblast-like synoviocytes from rheumatoid arthritis patients has revealed distinct patterns of histone modifications, including H3K9me3, that contribute to the disease phenotype. nih.gov For instance, regions of the genome marked by H3K9me3 are associated with heterochromatin. nih.gov The use of histone demethylase inhibitors, such as GSK-J4, has shown therapeutic potential in preclinical models of rheumatoid arthritis by modulating the inflammatory response. frontiersin.orgnih.gov
Metabolic Disease Models:
In the context of metabolic diseases, preclinical models of non-alcoholic fatty liver disease (NAFLD) have highlighted the role of histone methylation in the progression of the disease. nih.govsemanticscholar.orgmdpi.comresearchgate.net Mouse models of non-alcoholic steatohepatitis (NASH), a more severe form of NAFLD, have shown that dietary factors can induce specific phenotypic changes characteristic of the disease, which are associated with alterations in the epigenetic landscape. nih.gov
Developmental Syndrome Models:
Preclinical research into Rett syndrome, a neurodevelopmental disorder, utilizes various models, including mouse models with mutations in the Mecp2 gene, to study the disease's pathogenesis. frontiersin.orgresearchgate.netpsychogenics.combrandeis.edu While MeCP2 is primarily known for its role in binding to methylated DNA, its dysfunction in Rett syndrome leads to widespread transcriptional and epigenetic changes. The use of human induced pluripotent stem cell (iPSC)-based models is also advancing the understanding of the molecular pathology of Rett syndrome. frontiersin.orgresearchgate.net
Q & A
What methodological controls are critical when using antibodies to detect H3K9me3 in chromatin immunoprecipitation (ChIP) assays?
To ensure antibody specificity, use peptide arrays to test cross-reactivity with other histone modifications (e.g., H3K9me1/2 or H4K20me3) . Include competitive inhibition assays with unmodified or differentially modified peptides to confirm binding specificity . Additionally, validate ChIP results with orthogonal methods like Western blotting or mass spectrometry, as epitope accessibility in fixed chromatin may differ from denatured samples .
How can researchers resolve discrepancies between H3K9me3 levels measured by ELISA and Western blot in the same cellular extract?
Discrepancies may arise from antibody cross-reactivity, differences in detection limits, or interference from non-histone proteins. Validate antibody specificity using peptide arrays and synthetic H3K9me3 peptides as positive controls . For ELISA, ensure linearity in signal detection by performing serial dilutions of lysates . For Western blot, use histone extraction protocols to minimize contaminating proteins . Confirm results with mass spectrometry to directly quantify H3K9me3 levels .
What quality control steps are essential for synthetic H3K9me3 peptides in protein interaction studies?
Synthetic peptides should undergo rigorous purity assessment via HPLC (≥95%) and mass spectrometry to confirm molecular weight and modification accuracy . Batch-to-batch consistency must be verified using peptide content analysis, especially for sensitive assays like enzymatic activity measurements . Include a biotinylated spacer (e.g., GGYK) to avoid steric hindrance in pull-down assays .
How can experimental design address crosstalk between H3K9me3 and adjacent histone modifications (e.g., H3S10 phosphorylation)?
Use semi-synthetic nucleosomes containing defined combinations of modifications (e.g., H3K9me3 + H3S10ph) to isolate specific interactions . Employ peptide pull-down assays with reader proteins (e.g., HP1 for H3K9me3 or 14-3-3 for H3S10ph) to study competitive or synergistic binding . For in vivo studies, combine pharmacological inhibitors (e.g., kinase inhibitors) with CRISPR-mediated mutations to dissect modification hierarchies .
What are optimal storage and handling conditions for synthetic H3K9me3 peptides to prevent degradation?
Lyophilized peptides should be stored at -20°C, while reconstituted peptides (in sterile water) require aliquoting and storage at -80°C to avoid freeze-thaw cycles . Avoid buffers containing primary amines (e.g., Tris) that may interfere with biotin-streptavidin interactions in binding assays .
How can researchers validate the enzymatic activity of H3K9me3-specific methyltransferases (e.g., SETDB2) in vitro?
Use recombinant methyltransferases with synthetic H3 peptides (unmodified or pre-methylated) and H-labeled S-adenosylmethionine (SAM) to track methyl group transfer . Include negative controls with catalytically inactive mutants (e.g., SET domain deletions) . For quantitative analysis, employ scintillation counting or autoradiography, and normalize activity to total protein input via Coomassie staining .
What strategies mitigate batch-to-batch variability in synthetic H3K9me3 peptides for high-throughput screens?
Request peptide content analysis and TFA removal (<1%) from vendors to minimize variability in solubility and salt content . Pre-test peptides in pilot assays (e.g., ELISA or fluorescence polarization) to establish working concentrations. Use internal reference peptides with known activity in each assay batch .
How to investigate the role of H3K9me3 in heterochromatin formation using in vitro reconstitution systems?
Reconstitute nucleosomes with semi-synthetic H3K9me3 histones and combine with recombinant Suv39h1 (H3K9 methyltransferase) and HP1 proteins . Monitor chromatin compaction via sedimentation assays or atomic force microscopy. Include unmodified nucleosomes as controls to assess methylation-dependent effects .
What advanced techniques quantify H3K9me3 stoichiometry in low-abundance clinical samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards provides absolute quantification . For FFPE tissues, optimize antigen retrieval conditions (e.g., pH 9.0 Tris-EDTA buffer) to enhance antibody accessibility in immunohistochemistry .
How to analyze conflicting data on H3K9me3’s role in gene activation versus silencing?
Context-dependent effects may arise from coexisting modifications (e.g., H3K4me3) or cell-type-specific reader proteins. Perform combinatorial modification analysis using peptide arrays or nucleosome-binding assays . Integrate genome-wide ChIP-seq with RNA-seq to correlate H3K9me3 localization with transcriptional output in different cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
